molecular formula C15H17N5O3S B2502315 N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1211010-21-7

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2502315
CAS No.: 1211010-21-7
M. Wt: 347.39
InChI Key: RCDSTJILIDVWLK-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a pyrazinecarboxamide moiety via an oxoethyl bridge. The tetrahydrofuran-2-ylmethylamine substituent introduces stereochemical complexity and modulates physicochemical properties such as solubility and bioavailability.

Properties

IUPAC Name

N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-13(18-7-11-2-1-5-23-11)6-10-9-24-15(19-10)20-14(22)12-8-16-3-4-17-12/h3-4,8-9,11H,1-2,5-7H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSTJILIDVWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S and a molecular weight of 433.6 g/mol. It features a thiazole ring, a pyrazine moiety, and a tetrahydrofuran group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC19H23N5O3S
Molecular Weight433.6 g/mol
CAS Number1105205-92-2
Chemical StructureChemical Structure

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiazole and pyrazole rings have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The disk diffusion method revealed significant inhibition zones, suggesting potent antimicrobial activity .

Antitumor Activity

In vitro studies have demonstrated that certain analogs of the compound possess antitumor properties. For example, compounds related to this structure were evaluated against human tumor cell lines such as KB and HepG2/A2. These compounds exhibited selective cytotoxicity, with some showing better activity than established chemotherapeutics like etoposide .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through various assays. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may have therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogenic processes, such as COX enzymes in inflammation.
  • Cell Cycle Interference : Some derivatives have been shown to interfere with the cell cycle of cancer cells, leading to apoptosis.
  • Antimicrobial Action : The structural components may disrupt bacterial cell walls or interfere with metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study tested various thiazole-pyrazole derivatives against clinical isolates of Staphylococcus aureus and found that modifications in the side chains significantly enhanced antimicrobial activity .
  • Antitumor Screening : In a series of experiments on human cancer cell lines, compounds similar to N-(4-(2-oxo...) showed IC50 values significantly lower than those of traditional chemotherapeutics, indicating promising antitumor efficacy .
  • Inflammation Models : In vivo models demonstrated that related compounds reduced paw edema in rats, supporting their potential use as anti-inflammatory agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring and a pyrazine moiety, contributing to its diverse biological activities. The presence of the tetrahydrofuran group enhances its solubility and bioavailability, making it suitable for pharmacological applications. The molecular formula is C18H22N4O3S, with a molecular weight of approximately 382.46 g/mol.

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazine rings have shown cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers .

Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives are known for their antibacterial and antifungal properties, which could be leveraged in developing new antibiotics .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, thiazole-based compounds have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression .

Biological Studies and Case Reports

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Antitumor Studies : In vitro studies demonstrated that similar compounds exhibit significant growth inhibition against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research has shown that thiazole-containing compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for these compounds, which could lead to effective therapeutic agents .

Comparison with Similar Compounds

Pyrazine-2-Carboxamide Derivatives

Compounds with pyrazinecarboxamide groups exhibit variations in substituents on the thiazole or adjacent chains, influencing their pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data Reference
Target Compound C₁₆H₁₈N₆O₃S 374.43 g/mol Tetrahydrofuran-2-ylmethylamine No bioactivity data provided
N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide C₁₅H₁₂N₆O₂S 340.36 g/mol 4-Pyridinylthiazole CAS: 1351695-04-9
N-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)pyrazine-2-carboxamide (POA-Gly-NMP) C₁₃H₁₈N₆O₂ 338.33 g/mol 4-Methylpiperazine Yield: 69%; gum consistency
N-(2-Oxo-2-(piperidin-1-yl)ethyl)pyrazine-2-carboxamide (POA-Gly-Pip) C₁₃H₁₇N₅O₂ 323.33 g/mol Piperidine Yield: 74%; mp 123–125 °C

Key Observations :

  • POA-Gly-Pip and POA-Gly-NMP demonstrate higher synthetic yields (69–74%) compared to similar thiazole derivatives, suggesting optimized coupling conditions for pyrazinecarboxamide conjugates .

Thiazole-Based Carboxamides with Heteroaromatic Substituents

Thiazole carboxamides with furan, thiophene, or benzothiazole groups highlight the impact of aromatic systems on physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data Reference
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.41 g/mol 3-Methoxybenzylamine, Furan CAS: 923226-70-4
N-(4-(2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide C₁₅H₁₄N₄O₃S₂ 377.44 g/mol Thiophen-2-ylmethylamine, Furan CAS: 923202-54-4
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride C₁₉H₂₃ClN₄O₃S 422.90 g/mol Benzothiazole, Piperazine, Furan CAS: 1216675-00-1

Key Observations :

  • Furan and thiophene substituents improve lipophilicity, which may enhance membrane permeability compared to pyrazine-based analogs .

Antioxidant and Antimicrobial Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Reference
N-[(4E)-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide C₁₇H₁₅N₅O₂S 361.40 g/mol Imidazolone, Methylthiazole Antioxidant (DPPH IC₅₀: ~20–50 μM)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) C₂₁H₁₉Cl₂N₅O₂S 500.38 g/mol Morpholine, Pyridinyl NMR/HRMS confirmed; no activity data

Key Observations :

  • Antioxidant activity in correlates with electron-donating groups, suggesting that the tetrahydrofuran moiety in the target compound could similarly modulate redox properties.

Q & A

Q. Method :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Assess changes in logP (HPLC logD₇.₄) and correlate with IC₅₀ shifts .

Advanced: What mechanistic approaches identify the compound’s molecular targets (e.g., enzyme inhibition vs. receptor binding)?

Methodological Answer:

  • Target Identification :
    • SPR Biosensing : Screen against kinase libraries (e.g., EGFR Kd = 0.45 μM) .
    • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells (e.g., HSP90 stabilization at 50°C) .
  • Pathway Analysis : RNA-seq profiling post-treatment to map apoptosis/autophagy pathways (e.g., Bax/Bcl-2 ratio ↑3-fold) .

Advanced: How can pharmacokinetic challenges (e.g., rapid clearance) be addressed through formulation or structural redesign?

Methodological Answer:

  • Formulation : Nanoemulsion encapsulation (e.g., PLGA nanoparticles, 150 nm size) improves oral bioavailability from 12% → 48% .
  • Structural Modifications :
    • Introduce PEGylated side chains (t₁/₂ ↑ from 1.8 → 6.2 h) .
    • Replace THF with morpholine (logD ↓0.5, renal clearance ↓30%) .

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